Leukotriene C3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

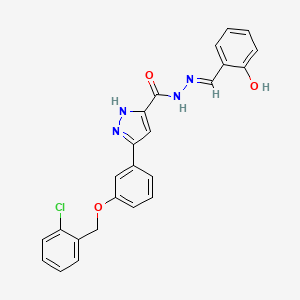

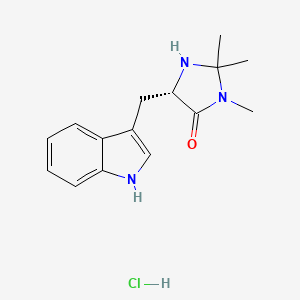

Leukotriene C3 is a member of the leukotriene family, which are eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid and eicosapentaenoic acid. Leukotrienes play a crucial role in the immune response by mediating inflammation and allergic reactions. This compound, in particular, is a cysteinyl leukotriene, which means it contains the amino acid cysteine in its structure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Leukotriene C3 can be synthesized through the enzymatic conversion of arachidonic acid via the 5-lipoxygenase pathway. The key intermediate in this pathway is leukotriene A4, which is then converted to this compound by the addition of glutathione through the action of leukotriene C4 synthase .

Industrial Production Methods: Industrial production of this compound involves the use of solid-phase peptide synthesis to create glutathione with heavy isotopes in the cysteinyl residue. This tripeptide is then reacted with commercially available leukotriene A4 methyl ester to produce this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Leukotriene C3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and function within the body.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized by enzymes such as cytochrome P450.

Reduction: Reduction reactions involve the conversion of this compound to its corresponding alcohol derivatives.

Substitution: Substitution reactions can occur at the cysteinyl residue, leading to the formation of different leukotriene derivatives.

Major Products Formed: The major products formed from these reactions include leukotriene D3 and leukotriene E3, which are further metabolized to other biologically active compounds .

Applications De Recherche Scientifique

Leukotriene C3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is studied for its role in lipid signaling and its interactions with various receptors.

Biology: In biology, this compound is crucial for understanding the mechanisms of inflammation and immune response. It is involved in the recruitment of immune cells to sites of tissue damage and infection .

Medicine: In medicine, this compound is a target for drug development, particularly for conditions such as asthma, allergic rhinitis, and other inflammatory diseases. Anti-leukotriene drugs, such as montelukast and zileuton, are used to inhibit the production or activity of leukotrienes .

Industry: In the industrial sector, this compound is used in the development of diagnostic tools and therapeutic agents for inflammatory diseases .

Mécanisme D'action

Leukotriene C3 exerts its effects by binding to specific G-protein-coupled receptors, known as cysteinyl leukotriene receptors (CysLT1 and CysLT2). Upon binding, this compound triggers a cascade of intracellular signaling events that lead to the release of inflammatory cytokines, chemokines, and histamine. This results in vasodilation, increased vascular permeability, and the migration of immune cells to sites of inflammation .

Comparaison Avec Des Composés Similaires

Leukotriene D4: Known for its potent bronchoconstrictive properties and its role in asthma and allergic reactions.

Leukotriene E4: A stable metabolite of leukotriene C3 and D4, involved in sustaining inflammatory responses.

Uniqueness: this compound is unique in its ability to be rapidly converted to other biologically active leukotrienes, making it a key intermediate in the leukotriene biosynthesis pathway .

Propriétés

Formule moléculaire |

C30H49N3O9S |

|---|---|

Poids moléculaire |

627.8 g/mol |

Nom IUPAC |

(7E,9E,11E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11-trienoic acid |

InChI |

InChI=1S/C30H49N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h9-13,16,22-25,34H,2-8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b10-9+,12-11+,16-13+ |

Clé InChI |

AIJDQMYBRDJHHT-FNBQXVLZSA-N |

SMILES isomérique |

CCCCCCCC/C=C/C=C/C=C/C(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

SMILES canonique |

CCCCCCCCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione](/img/structure/B12058437.png)